molecular formula C9H17NO2 B14864550 N-methoxy-N,2,2-trimethylpent-4-enamide

N-methoxy-N,2,2-trimethylpent-4-enamide

Cat. No.: B14864550
M. Wt: 171.24 g/mol
InChI Key: KTSJTRGJRWFUEV-UHFFFAOYSA-N
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Description

N-methoxy-N,2,2-trimethylpent-4-enamide ( 123169-36-8) is a specialized chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic uses. This compound belongs to the class of Weinreb amides , which are highly valued in synthetic organic chemistry as versatile building blocks . A key application of such amides is in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated carbonyl compounds with high stereoselectivity . The core value of the Weinreb amide functional group lies in its stability and controlled reactivity; it prevents over-reduction to alcohols when converting acids to aldehydes and efficiently reacts with nucleophiles like Grignard reagents to form ketones, making it an indispensable intermediate for constructing complex molecular architectures . The structural features of this particular amide, including the pent-4-ene chain and the 2,2-dimethyl substitution, may offer unique steric and electronic properties for developing novel synthetic pathways and target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-methoxy-N,2,2-trimethylpent-4-enamide

InChI

InChI=1S/C9H17NO2/c1-6-7-9(2,3)8(11)10(4)12-5/h6H,1,7H2,2-5H3

InChI Key

KTSJTRGJRWFUEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C(=O)N(C)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Aspects of N Methoxy N,2,2 Trimethylpent 4 Enamide

Reactivity at the Weinreb Amide Carbonyl Center

The carbonyl group in N-methoxy-N,2,2-trimethylpent-4-enamide serves as the primary site for nucleophilic attack. However, its reactivity is moderated by the electronic properties of the N-methoxy-N-methyl group, which is crucial for the selective transformations characteristic of Weinreb amides. This moiety ensures that reactions with strong nucleophiles terminate at the ketone or aldehyde stage, avoiding the formation of tertiary alcohols that often result from reactions with other carboxylic acid derivatives like esters or acid chlorides. researchgate.netchemsynthesis.com

A significant advantage of using this compound as a synthetic intermediate is its clean reaction with organometallic reagents. uiuc.edu Both Grignard and organolithium reagents add to the carbonyl carbon once, leading to the formation of a ketone upon workup. This high selectivity is a hallmark of the Weinreb amide functional group. nih.gov Even when a large excess of the organometallic reagent is used, the reaction consistently stops after the first addition, preventing the formation of tertiary alcohol byproducts. uiuc.edu

The reaction of this compound with Grignard reagents (R-MgX) is a reliable method for synthesizing ketones. The Grignard reagent's carbanion attacks the electrophilic carbonyl carbon of the Weinreb amide. This process is typically efficient and leads to high yields of the desired ketone product after acidic workup. nih.govuiuc.edu The reaction proceeds cleanly without requiring stringent temperature control, although low temperatures are often used. uiuc.edu

Table 1: Representative Reactions of Weinreb Amides with Grignard Reagents The following data represents typical reactions for the Weinreb amide functional group, as specific data for this compound was not available.

Weinreb Amide Substrate Grignard Reagent Product Ketone Reported Yield (%)
N-methoxy-N-methylbenzamide Phenylmagnesium bromide Benzophenone 95
N-methoxy-N-methylacetamide Isopropylmagnesium chloride 3-Methyl-2-butanone 87

Similar to Grignard reagents, organolithium reagents (R-Li) react with this compound to produce ketones in high yields. nih.govuiuc.edu Organolithium reagents are generally more reactive than their Grignard counterparts, yet the unique stability of the intermediate formed from the Weinreb amide ensures that the reaction still halts at the ketone stage. uiuc.edu This reliability makes the Weinreb amide a preferred substrate for ketone synthesis using a wide variety of organolithium compounds.

Table 2: Representative Reactions of Weinreb Amides with Organolithium Reagents The following data represents typical reactions for the Weinreb amide functional group, as specific data for this compound was not available.

Weinreb Amide Substrate Organolithium Reagent Product Ketone Reported Yield (%)
N-methoxy-N-methylcinnamamide Methyllithium 4-Phenyl-3-buten-2-one 90
N-methoxy-N-methyl-2-phenylacetamide n-Butyllithium 1-Phenyl-2-hexanone 85

The remarkable stability of the reaction intermediate is the key to preventing over-addition. organic-chemistry.org When an organometallic reagent adds to the carbonyl carbon of this compound, a tetrahedral intermediate is formed. This intermediate is stabilized by the chelation of the metal cation (Mg²⁺ or Li⁺) by both the newly formed anionic oxygen and the oxygen of the N-methoxy group. organic-chemistry.orguiuc.edu This forms a stable five-membered cyclic species. researchgate.netchemsynthesis.com This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. organic-chemistry.org Consequently, it is not available to react with a second equivalent of the organometallic reagent, thus preventing the formation of a tertiary alcohol. researchgate.netuiuc.edu

The Weinreb amide group in this compound can be readily reduced to form an aldehyde. uiuc.edu This is typically achieved using common metal hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The mechanism is analogous to that of organometallic addition; the hydride adds to the carbonyl group to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to further reduction. Upon aqueous workup, the intermediate hydrolyzes to release the aldehyde product. This method provides a significant advantage over the reduction of esters or acid chlorides, which are often difficult to stop at the aldehyde stage and tend to over-reduce to the primary alcohol.

While less common than reactions with organometallics, Weinreb amides can also react with Wittig reagents (alkylidenetriphenylphosphoranes). organic-chemistry.org This reaction offers an alternative route to ketones under milder conditions, avoiding the use of highly reactive organometallic compounds. organic-chemistry.org The reaction is believed to proceed through an oxaphosphetane intermediate, which then collapses to form an N-methyl-N-methoxy-enamine. This enamine intermediate is subsequently hydrolyzed during workup to yield the final ketone product. organic-chemistry.org This nonclassical Wittig reaction demonstrates the versatility of the Weinreb amide as a carbonyl precursor.

Unusual Modes of Reactivity and N-O Bond Cleavage

The Weinreb amide functionality is renowned for its unique reactivity profile compared to other carboxylic acid derivatives. The primary role of the N-methoxy-N-methylamide group is to serve as a robust acylating agent that cleanly reacts with organometallic reagents to produce ketones or with hydrides to yield aldehydes. wisc.edu This controlled reactivity stems from the formation of a stable, five-membered tetrahedral cyclic intermediate upon nucleophilic attack at the carbonyl carbon. nih.gov This chelated metal intermediate is stable enough to prevent the common issue of "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone, which is a frequent complication with other acylating agents like acid chlorides or esters. wisc.edu

While the amide C-N bond is the primary site of cleavage in these acylation reactions, the N-O bond can also be cleaved under specific conditions. For instance, the methoxy (B1213986) group on the nitrogen, which is crucial for some directed reactions, can be removed. Studies have demonstrated that the N-methoxy protecting group can be cleaved using reagents like molybdenum hexacarbonyl (Mo(CO)₆). semanticscholar.org

Another unconventional reaction pathway involves a nonclassical Wittig reaction. Research has shown that Weinreb amides can be converted directly into ketones by reacting with alkylidenetriphenylphosphoranes. organic-chemistry.org This transformation proceeds through a proposed oxaphosphetane intermediate, which then collapses to form an enamine that is subsequently hydrolyzed to the ketone product. organic-chemistry.org This method bypasses the need for highly reactive organometallic reagents, offering a milder alternative for carbonyl group manipulation. organic-chemistry.org

Reactivity at the Terminal Alkene Moiety

The terminal alkene in this compound provides a versatile handle for a variety of synthetic transformations, particularly those catalyzed by transition metals.

The Weinreb amide group can function as a directing group, guiding transition metal catalysts to specific C-H bonds near the amide functionality to achieve site-selective reactions. nih.govresearchgate.net This directing ability has been exploited in various transformations, including C-H activation and olefin functionalizations.

The capacity of the Weinreb amide to act as a directing group is a well-established principle in C-H functionalization chemistry. nih.gov While many examples focus on aryl Weinreb amides, the fundamental concept of chelation-assisted catalysis is broadly applicable. The amide's carbonyl oxygen and methoxy group can coordinate to a transition metal center, positioning the catalyst to interact with nearby C-H bonds.

This strategy has been successfully applied in various reactions:

Ortho-Arylation: Palladium-catalyzed ortho-arylation of aryl Weinreb amides with iodoarenes demonstrates the directing power of this functional group. nih.gov

Ortho-Halogenation: Palladium catalysis can also be used for the ortho-iodination of aromatic Weinreb amides. researchgate.net

Olefination: Ruthenium-catalyzed olefination of Weinreb amide-decorated arenes has been reported, further expanding the scope of these directed transformations. nih.gov

For an aliphatic, unsaturated amide like this compound, the directing group can facilitate intramolecular reactions involving the terminal alkene or intermolecular reactions at positions proximal to the amide.

A significant reaction involving unsaturated Weinreb amides is the copper-catalyzed intramolecular diamination of unactivated alkenes. semanticscholar.orgnih.gov In this transformation, the terminal alkene of a substrate like this compound can react with an electrophilic nitrogen source, such as an O-acylhydroxylamine, in the presence of a copper catalyst to form valuable 1,2-diamine structures. nih.gov

Crucially, the N-methoxy group on the amide is essential for the success of this reaction. nih.gov Substrates with other N-protecting groups (e.g., tosyl, benzyl) or a free amide fail to yield the desired diamination product. nih.gov This suggests that the N-alkoxy group plays a critical role, likely by coordinating with and stabilizing the alkyl-copper intermediate that forms after the initial aminocupration of the alkene. nih.gov This reaction provides an efficient method for installing an electron-rich amino group, which is often challenging due to the potential for catalyst poisoning by free amines. semanticscholar.org

Table 1: Selected Conditions for Copper-Catalyzed Diamination of an Unsaturated N-Methoxy Amide
EntryCatalystSolventTemperature (°C)Yield (%)Reference
1Cu(OAc)₂Toluene8068 semanticscholar.orgnih.gov
2Cu(OAc)₂MTBE8080 semanticscholar.org
3Cu(OTf)₂MTBE8075 semanticscholar.org
4Cu(acac)₂MTBE8072 semanticscholar.org
5NoneMTBE800 semanticscholar.orgnih.gov

Conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an electron-deficient double or triple bond. beilstein-journals.orgnih.gov This reaction requires the alkene (the Michael acceptor) to be directly conjugated to an electron-withdrawing group, such as a carbonyl, nitrile, or nitro group. nih.gov

The compound this compound is a γ,δ-unsaturated amide, meaning its terminal double bond is located between carbons 4 and 5, not carbons 2 and 3 (the α and β positions relative to the carbonyl group). Therefore, the alkene moiety is not conjugated with the amide's carbonyl group. As a result, this compound cannot function as a Michael acceptor and is not a suitable substrate for conjugate addition reactions.

Even if it were an α,β-unsaturated amide, such compounds are known to be inherently poor Michael acceptors due to the diminished electron-withdrawing capacity of the carboxamide functionality compared to esters or ketones. beilstein-journals.orgchemrxiv.org

The terminal alkene in this compound makes it a potential substrate for olefin metathesis reactions. Olefin metathesis is a versatile transformation catalyzed by transition metal complexes (typically involving ruthenium or molybdenum) that allows for the cutting and reorganizing of C=C double bonds.

Depending on the reaction partner and conditions, this compound could participate in several types of metathesis:

Cross-Metathesis (CM): Reaction with another olefin would lead to the formation of new, longer-chain unsaturated Weinreb amides.

Ring-Closing Metathesis (RCM): If tethered to another double bond within the same molecule, RCM could be used to synthesize cyclic structures containing the Weinreb amide functionality.

Ethenolysis: Reaction with ethylene (B1197577) could, in principle, shorten the carbon chain, though this is less common synthetically.

While specific examples of olefin metathesis using this compound are not prominent in the literature, the presence of a terminal, unhindered double bond makes it a plausible candidate for such transformations, which are fundamental tools in modern organic synthesis.

Insufficient information is available in the public domain to generate a detailed scientific article on the chemical reactivity and mechanistic aspects of "this compound," specifically focusing on the synergistic effects between its amide and alkene functionalities.

Generating an article as per the requested outline would require speculative content, which is against the principles of providing accurate and factual scientific information. Detailed research findings and data tables, which are crucial for a comprehensive scientific article, are not available for "this compound."

Therefore, in the absence of published research on this specific compound, it is not possible to fulfill the request for a detailed article on its chemical reactivity and the synergistic effects of its functional groups.

Applications of N Methoxy N,2,2 Trimethylpent 4 Enamide in Complex Molecule Synthesis

Use in α,β-Unsaturated Carbonyl Synthon Development There is no evidence to suggest that N-methoxy-N,2,2-trimethylpent-4-enamide is used as a synthon for α,β-unsaturated carbonyls.

Table of Compounds Mentioned

A table of compounds cannot be generated as no specific chemical reactions or syntheses involving this compound and other named compounds could be discussed.

Advanced Mechanistic Investigations and Stereochemical Studies

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Processes

There is a notable absence of specific studies detailing the role and reaction mechanisms of N-methoxy-N,2,2-trimethylpent-4-enamide in transition metal-catalyzed processes. Generally, Weinreb amides are valued for their ability to form stable chelated intermediates with metal centers, which can prevent over-addition of organometallic reagents. However, without specific experimental or computational studies on this compound, any proposed mechanism would be purely speculative.

Spectroscopic Characterization of Key Intermediates (beyond basic identification)

Advanced spectroscopic characterization of key reaction intermediates involving this compound is not documented in the scientific literature. While routine spectroscopic techniques like NMR and IR would be used for basic identification, in-depth studies such as in-situ IR, rapid-injection NMR, or advanced mass spectrometry techniques to characterize transient intermediates in reactions involving this specific compound have not been reported. Conformational analyses of related N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides have been conducted using IR spectroscopy, revealing the existence of different conformers in various solvents. This suggests that similar conformational isomers may exist for this compound, but specific data is lacking.

Analysis of Stereocontrol Mechanisms and Diastereoselectivity

Specific studies on the stereocontrol mechanisms and diastereoselectivity in reactions of this compound are not available. The stereochemical outcome of reactions involving related chiral amides is often influenced by the steric and electronic properties of the substituents. For instance, studies on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]-propanamides have shown the presence of diastereomers, which were analyzed by ¹H NMR spectroscopy. The principles of asymmetric induction, potentially applicable to reactions involving the chiral center (if present) or prochiral faces of this compound, have not been specifically investigated for this compound.

Kinetic and Thermodynamic Aspects of Reactivity

There is no available data on the kinetic and thermodynamic parameters governing the reactivity of this compound. Such studies would be essential to quantitatively understand its reaction rates, activation energies, and equilibrium positions in various chemical transformations. Without experimental data, it is not possible to provide a meaningful analysis of the kinetic and thermodynamic profile of this specific compound.

Data Tables

Due to the lack of specific experimental data for this compound in the scientific literature, no data tables with detailed research findings can be generated.

Computational and Theoretical Studies of N Methoxy N,2,2 Trimethylpent 4 Enamide

Quantum Chemical Calculations of Molecular Structure and Reactivity

There are currently no published studies detailing the use of quantum chemical methods, such as Density Functional Theory (DFT) or other ab initio calculations, to determine the optimized geometry, bond lengths, bond angles, and electronic properties of N-methoxy-N,2,2-trimethylpent-4-enamide. Consequently, data on its molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors are not available.

Prediction of Regioselectivity and Stereoselectivity

Computational models are often employed to predict the regioselectivity and stereoselectivity of chemical reactions. However, in the case of this compound, no such predictive studies have been documented.

Ligand Design and Catalyst Optimization based on Computational Insights

The design of ligands and the optimization of catalysts are advanced applications of computational chemistry. The absence of foundational computational research on this compound means that there are no reports of these techniques being applied to reactions involving this compound.

Future Research Directions and Perspectives on N Methoxy N,2,2 Trimethylpent 4 Enamide Chemistry

Development of Novel Catalytic and Asymmetric Transformations

The enamide functionality is a versatile precursor for the synthesis of chiral amines and related compounds. A significant future research avenue for N-methoxy-N,2,2-trimethylpent-4-enamide lies in the development of novel catalytic and asymmetric transformations.

Asymmetric Hydrogenation: A primary focus will likely be the asymmetric hydrogenation of the carbon-carbon double bond. While the hydrogenation of enamides is a well-established method for producing chiral amines, the gem-dimethyl group at the allylic position of this compound presents a unique stereochemical challenge. Research will be needed to identify chiral catalysts, likely based on transition metals like rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, that can effectively control the stereochemistry of the hydrogenation, leading to the synthesis of enantiomerically enriched N-methoxy-N,2,2-trimethylpentanamide.

Catalytic C-H Functionalization: Another promising area is the catalytic C-H functionalization of the enamide moiety. Recent advances in this field have demonstrated the ability to directly introduce new functional groups at the vinylic positions of enamides. nih.gov For this compound, this could involve palladium-catalyzed C-H arylation or alkylation, providing access to a diverse range of substituted derivatives. The development of enantioselective C-H functionalization protocols would be particularly valuable, offering a direct route to chiral enamides.

Enantioselective Alkylation: The development of enantioselective alkylation reactions represents a significant opportunity. acs.org Utilizing chiral Brønsted acids or other organocatalysts, the enamide can be activated towards nucleophilic attack by various electrophiles. This would allow for the stereocontrolled introduction of a substituent at the α-position to the nitrogen, leading to the synthesis of valuable chiral building blocks.

Table 1: Potential Catalytic Asymmetric Transformations of this compound

Transformation Catalyst Type Potential Product Significance
Asymmetric Hydrogenation Chiral Rh, Ru, or Ir complexes Enantiomerically enriched N-methoxy-N,2,2-trimethylpentanamide Access to chiral saturated amides
Catalytic C-H Arylation Palladium with chiral ligands β-Aryl-N-methoxy-N,2,2-trimethylpent-4-enamide Synthesis of complex molecular scaffolds
Enantioselective Alkylation Chiral Brønsted acids α-Substituted chiral enamides Creation of new stereogenic centers

Exploration of Undiscovered Reactivity Patterns for the Enamide Moiety

The interplay between the N-methoxyamide (Weinreb amide) and the sterically encumbered enamide in this compound could lead to novel and undiscovered reactivity patterns.

acs.orgacs.org-Sigmatropic Rearrangements: The allylic nature of the enamide system opens up possibilities for acs.orgacs.org-sigmatropic rearrangements, such as the Overman rearrangement. While typically applied to allylic alcohols, exploring analogous transformations with this compound could provide a novel route to stereochemically defined allylic amines after subsequent functional group manipulation.

Cycloaddition Reactions: The enamide double bond can participate in various cycloaddition reactions. Future research could investigate [4+2] and [2+2] cycloadditions with different dienophiles and ketenes. nih.gov The development of asymmetric variants of these reactions would be of particular interest for the construction of complex cyclic structures containing nitrogen. The steric hindrance around the double bond may influence the feasibility and stereochemical outcome of these reactions, warranting detailed investigation.

Electrophilic Activation: The electrophilic activation of the amide functionality could unveil new reaction pathways. chemistryviews.org Treatment with reagents like triflic anhydride (B1165640) could lead to the formation of reactive intermediates that can undergo subsequent transformations, potentially at the enamide moiety, leading to novel molecular architectures.

Integration into High-Throughput Synthesis and Automated Platforms

The development of robust and reliable synthetic methods for the derivatization of this compound will be crucial for its integration into high-throughput synthesis and automated platforms.

Modular Synthesis of Derivatives: Designing modular synthetic routes that allow for the rapid diversification of the this compound scaffold is a key objective. This could involve leveraging the catalytic C-H functionalization and cross-coupling reactions mentioned earlier, where a common intermediate is subjected to a variety of reaction partners to generate a library of compounds.

Automated Weinreb Amide Chemistry: The Weinreb amide functionality is well-suited for automated synthesis due to its stability and predictable reactivity with organometallic reagents. nih.gov Future research could focus on developing automated platforms for the sequential modification of this compound, first at the enamide moiety and then at the Weinreb amide, to rapidly generate complex molecules.

Table 2: Strategies for High-Throughput Synthesis

Strategy Key Reactions Platform Outcome
Modular Derivatization Catalytic C-H functionalization, Cross-coupling Parallel synthesis platforms Library of substituted enamide derivatives
Automated Sequential Modification Asymmetric transformations, Weinreb ketone synthesis Robotic synthesis platforms Rapid generation of complex molecules with multiple points of diversity

Sustainable and Biocatalytic Approaches to this compound Derivatives

Future research will increasingly focus on developing sustainable and biocatalytic methods for the synthesis and transformation of this compound and its derivatives.

Biocatalytic Reductions: The use of enzymes, such as ene-reductases, for the asymmetric reduction of the enamide double bond offers a green alternative to transition-metal-catalyzed hydrogenation. researchgate.net Identifying or engineering enzymes that can accommodate the sterically demanding substrate this compound would be a significant advancement.

Enzymatic Amide Bond Formation: While the core structure is already an amide, biocatalytic methods could be employed for the synthesis of related derivatives. For instance, lipase-catalyzed reactions could be explored for the synthesis of analogs with different N-alkoxy groups. nih.gov

Green Chemistry Principles: The development of synthetic routes that adhere to the principles of green chemistry will be a guiding theme. This includes the use of greener solvents, catalysts that can be recycled, and processes that are atom-economical. For example, developing catalytic methods that avoid the use of stoichiometric and often hazardous reagents would be a priority. dst.gov.in

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methoxy-N,2,2-trimethylpent-4-enamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reacting 2,2-dimethyl-4-pentenoic acid with oxalyl chloride at 0°C, followed by treatment with methoxyamine hydrochloride (MeNHOH·HCl) and NaHCO₃ in THF/H₂O. Purification via column chromatography yields the product . Optimization includes adjusting stoichiometry, reaction time (e.g., 0.17–0.5 hours for analogous compounds), and temperature control (0°C to room temperature) to minimize side reactions like over-acylation .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.2–3.5 ppm for ¹H; δ ~50–55 ppm for ¹³C), enamide protons (δ ~5.5–6.5 ppm for vinyl protons), and quaternary carbons (δ ~25–30 ppm for trimethyl groups) confirm regiochemistry .
  • FTIR : Absorbances at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~1200 cm⁻¹ (C-O of methoxy group) validate functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+) ensures molecular integrity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Purity >95% is achievable with these methods .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in catalytic processes?

  • Methodology : The methoxy group acts as an electron-donating substituent, stabilizing intermediates during reactions like amino oxygenation (e.g., via Cu catalysis). Computational studies (DFT calculations) can map electron density distribution, while kinetic experiments (e.g., monitoring reaction rates under varying conditions) reveal steric and electronic effects .

Q. What mechanistic insights explain regioselectivity challenges in functionalizing the enamide moiety?

  • Methodology : Competing pathways (e.g., electrophilic vs. nucleophilic attack) arise due to conjugation between the enamide and methoxy groups. Isotopic labeling (e.g., ¹³C at the carbonyl) paired with tandem MS/MS analysis tracks bond cleavage patterns. Control experiments with structurally analogous compounds (e.g., N-hydroxy derivatives) isolate steric contributions .

Q. How can discrepancies in reported reaction yields for similar enamides be resolved?

  • Methodology : Systematic reproducibility studies should evaluate variables like solvent purity, catalyst aging, and moisture sensitivity. For example, THF must be freshly distilled to avoid peroxide formation, which inhibits Cu-catalyzed reactions. Statistical tools (e.g., ANOVA) quantify the impact of each variable .

Q. What computational models predict the biological activity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) screens against target enzymes (e.g., cytochrome P450), while QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioactivity. In vitro assays (e.g., enzyme inhibition) validate predictions .

Data Contradiction Analysis

Q. Why do some studies report low yields in methoxy-substituted enamide syntheses compared to non-methoxy analogs?

  • Analysis : Methoxy groups may hinder nucleophilic attack during amide formation due to steric bulk. shows yields of ~60% for methoxy-substituted compounds vs. >80% for hydroxy analogs. Kinetic studies (e.g., in situ IR monitoring) reveal slower reaction rates for methoxy derivatives, supporting this hypothesis .

Q. How do conflicting NMR assignments for similar enamides impact structural validation?

  • Resolution : Cross-referencing coupling constants (e.g., J = 10–12 Hz for trans-vinyl protons) and DEPT-135 spectra distinguishes overlapping signals. Collaborative data-sharing platforms (e.g., NMRShiftDB) standardize assignments .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps and low-temperature (-78°C) quenching to stabilize intermediates .
  • Analytical Validation : Combine LC-MS with 2D NMR (COSY, HSQC) for unambiguous structural confirmation .
  • Data Reporting : Publish raw spectral data and reaction condition details to enhance reproducibility .

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